molecular formula C12H15NO3S B14701889 2-Methyl-2-phenyl-1,3-oxathiolane-5-methanol carbamate CAS No. 24606-90-4

2-Methyl-2-phenyl-1,3-oxathiolane-5-methanol carbamate

Cat. No.: B14701889
CAS No.: 24606-90-4
M. Wt: 253.32 g/mol
InChI Key: LXDBZXKZNYQYON-UHFFFAOYSA-N
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Description

2-Methyl-2-phenyl-1,3-oxathiolane-5-methanol carbamate is an organic compound with a unique structure that includes an oxathiolane ring, a phenyl group, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-phenyl-1,3-oxathiolane-5-methanol carbamate typically involves the reaction of 2-methyl-2-phenyl-1,3-oxathiolane with methanol and a carbamoylating agent. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-phenyl-1,3-oxathiolane-5-methanol carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-2-phenyl-1,3-oxathiolane-5-methanol carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-phenyl-1,3-oxathiolane-5-methanol carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, leading to the inactivation of the enzyme. This mechanism is similar to that of other carbamate compounds used as enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-phenyl-1,3-oxathiolane-5-methanol carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

24606-90-4

Molecular Formula

C12H15NO3S

Molecular Weight

253.32 g/mol

IUPAC Name

(2-methyl-2-phenyl-1,3-oxathiolan-5-yl)methyl carbamate

InChI

InChI=1S/C12H15NO3S/c1-12(9-5-3-2-4-6-9)16-10(8-17-12)7-15-11(13)14/h2-6,10H,7-8H2,1H3,(H2,13,14)

InChI Key

LXDBZXKZNYQYON-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(CS1)COC(=O)N)C2=CC=CC=C2

Origin of Product

United States

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